molecular formula C36H54Cl2N4Sn B1492393 Phthalate Ionophore I CAS No. 25777-43-9

Phthalate Ionophore I

Cat. No.: B1492393
CAS No.: 25777-43-9
M. Wt: 732.5 g/mol
InChI Key: AHQOUWGBWLLNBM-UHFFFAOYSA-L
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Description

Phthalate Ionophore I, also known as 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine tin (IV) dichloride, is a chemical compound with the empirical formula C36H44Cl2N4Sn . It has a molecular weight of 722.38 . It is used in phthalate-selective electrodes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of carbon, hydrogen, nitrogen, and tin atoms . The SMILES string representation of its structure is CCc1c(CC)c2cc3c(CC)c(CC)c4cc5nc(cc6c(CC)c(CC)c(cc1n2)n6Sn(Cl)n34)c(CC)c5CC .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its physical and chemical properties, such as air and water solubilities, decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate (DMP) to the long alkyl chain phthalates such as this compound .

Scientific Research Applications

Selective Sensing Applications

Phthalate ionophores have been prominently utilized in the development of selective sensors and electrodes for various analytical applications. For example, lead phthalocyanine (PbPc) has been employed as a selective carrier for the preparation of cysteine-selective electrodes. This novel electrode, incorporating PbPc into a poly(vinyl chloride) (PVC) membrane coated on a graphite electrode, demonstrated high selectivity and sensitivity towards cysteine over common inorganic anions and other amino acids, highlighting its potential for analytical applications in complex biological samples (Shahrokhian, 2001).

Environmental and Health Impact Studies

Research has also focused on understanding the environmental presence and health impacts of phthalates. Studies have investigated the in vitro effects of phthalate esters on human cells and their association with diseases such as uterine leiomyoma, demonstrating the biological activity and potential health risks associated with phthalate exposure (Kim et al., 2017). Comprehensive reviews on the uses, metabolism, and studies on health effects of phthalates in human populations have further highlighted the widespread use of these chemicals and their implications for human health (Hauser & Calafat, 2005).

Photodynamic Therapy and Bioanalysis

Phthalocyanines modified to enhance selectivity and efficacy have been studied for their potential as selective fluorescent probes for bioanalysis and bioimaging, as well as efficient photosensitizers for photodynamic therapy of cancer and other conditions. These modifications aim to control photoactivities, including fluorescence emission and generation of reactive oxygen species, through stimuli-responsive processes (Wong, Lo, & Ng, 2017).

Biomonitoring of Exposures

The study of phthalate exposures through biomonitoring has provided insights into the ubiquity and potential health impacts of these chemicals. Research has detailed the occurrence of phthalates and their metabolites in human biological matrices, such as urine and breast milk, facilitating the assessment of exposure levels and associated health risks across different populations (Wang, Zhu, & Kannan, 2019).

Biochemical Analysis

Biochemical Properties

Phthalate Ionophore I plays a crucial role in biochemical reactions by facilitating the transport of ions across cell membranes. This ionophore interacts with several biomolecules, including enzymes and proteins, to modulate their activity. For instance, it has been shown to interact with superoxide dismutase, catalase, and glutathione peroxidase, altering their expression and activity levels . These interactions often result in the generation of reactive oxygen species, leading to oxidative stress and subsequent cellular responses.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to disrupt ion homeostasis, leading to cell stress and apoptosis . Additionally, it affects the expression of genes involved in oxidative stress response and metabolic pathways, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound functions by binding to specific ions and facilitating their transport across cell membranes. This ionophore forms complexes with ions such as potassium and sodium, enabling their movement through the hydrophobic environment of the lipid bilayer . This process can lead to enzyme inhibition or activation, depending on the ions involved and the cellular context. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including sustained oxidative stress and altered metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At low doses, it can modulate ion transport and cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative damage, disruption of cellular homeostasis, and adverse impacts on organ function. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to ion transport and oxidative stress. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and the redox state of the cell, impacting various physiological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in particular cellular compartments. The distribution of this compound can affect its localization and activity, influencing its overall impact on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the Golgi apparatus and the trans-Golgi network . This localization is mediated by specific targeting signals and post-translational modifications that direct the ionophore to these compartments. The subcellular localization of this compound can influence its activity and function, affecting processes such as ion transport and cellular signaling.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Phthalate Ionophore I involves the condensation of 2-hydroxy-1,3-dimethylimidazolidine with phthalic anhydride in the presence of a catalyst.", "Starting Materials": [ "2-hydroxy-1,3-dimethylimidazolidine", "Phthalic anhydride", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Dissolve 2-hydroxy-1,3-dimethylimidazolidine and phthalic anhydride in a suitable solvent (e.g. toluene)", "Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. ethanol) to remove any impurities", "Dry the product under vacuum to obtain Phthalate Ionophore I as a white solid" ] }

CAS No.

25777-43-9

Molecular Formula

C36H54Cl2N4Sn

Molecular Weight

732.5 g/mol

IUPAC Name

22,22-dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaene

InChI

InChI=1S/C36H54N4.2ClH.Sn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h29-30,35-37,40H,9-20H2,1-8H3;2*1H;/q-2;;;+4/p-2

InChI Key

AHQOUWGBWLLNBM-UHFFFAOYSA-L

SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Sn+4]

Canonical SMILES

CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)CC)CC)CC)CC)CC1N2)(Cl)Cl)CC)CC)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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